For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of rac-Guaifenesin-d3
This technical guide provides a comprehensive overview of the chemical properties, characterization, and applications of rac-Guaifenesin-d3. This deuterated analog of Guaifenesin is a critical tool in analytical chemistry, particularly within the pharmaceutical industry for quantitative analysis.
Introduction
rac-Guaifenesin-d3 is a stable isotope-labeled version of Guaifenesin, an expectorant used to treat chest congestion.[1][2] In rac-Guaifenesin-d3, three hydrogen atoms on the methoxy group have been replaced by deuterium atoms.[1] This isotopic substitution results in a compound that is chemically almost identical to Guaifenesin but has a higher molecular weight. Its primary and most significant application is as an internal standard in bioanalytical and pharmaceutical assays for the precise quantification of Guaifenesin using mass spectrometry-based methods.[1][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiences similar ionization effects, and can correct for variations during sample preparation and analysis, leading to highly accurate and precise results.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of rac-Guaifenesin-d3 are summarized below. These properties are essential for its use as a reference standard in analytical laboratories.
| Property | Value | Reference(s) |
| Chemical Name | 3-[2-(Trideuteriomethoxy)phenoxy]propane-1,2-diol | [5][6][7] |
| Synonyms | Guaifenesin-d3, (±)-3-(2-Methoxy-d3-phenoxy)-1,2-propanediol | [3][5] |
| CAS Number | 1189924-85-3 | [3][5][6][8] |
| Molecular Formula | C₁₀H₁₁D₃O₄ | [3][8][9] |
| Molecular Weight | 201.23 g/mol | [5][9][10] |
| Accurate Mass | 201.108 | [6][7] |
| Appearance | Solid, Neat | [3][5] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [1][3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Synthesis and Characterization
Synthesis
The synthesis of deuterated compounds like rac-Guaifenesin-d3 typically involves hydrogen isotope exchange (HIE) reactions.[1] In this process, hydrogen atoms are replaced with deuterium atoms using a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.[1] For rac-Guaifenesin-d3, the synthesis specifically targets the methoxy group for deuteration.[1]
Characterization
The identity, purity, and isotopic incorporation of rac-Guaifenesin-d3 are confirmed using a combination of spectroscopic techniques.
3.2.1. Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the successful incorporation of deuterium.
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Methodology: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used.[1] The analysis measures the mass-to-charge ratio (m/z) of the molecule.
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Expected Outcome: A mass shift of +3 Da compared to the non-deuterated Guaifenesin (molecular weight ~198.22 g/mol ) confirms the incorporation of three deuterium atoms.[1][11] The relative abundance of ions corresponding to different isotopic species (M, M+1, M+2, M+3) allows for the precise calculation of isotopic purity.[1]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure and the specific location of the deuterium atoms.
-
¹H NMR: In the proton NMR spectrum of rac-Guaifenesin-d3, the characteristic singlet signal for the methoxy (-OCH₃) protons, which appears in the spectrum of unlabeled Guaifenesin, will be absent or significantly diminished.[1]
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²H NMR: Deuterium NMR can be used to directly detect the deuterium nuclei, providing direct evidence of deuteration at the methoxy position.[1]
3.2.3. Infrared (IR) Spectroscopy IR spectroscopy can identify the presence of carbon-deuterium bonds.
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Methodology: The sample is exposed to infrared radiation, and the absorption is measured.
-
Expected Outcome: The IR spectrum of rac-Guaifenesin-d3 is expected to show characteristic C-D stretching vibrations in the 2050–2300 cm⁻¹ region, which are absent in the spectrum of unlabeled Guaifenesin.[1]
Application in Quantitative Analysis
The principal application of rac-Guaifenesin-d3 is as an internal standard (IS) for the quantification of Guaifenesin in complex matrices like plasma or urine.[1]
Experimental Protocol: LC-MS/MS Quantification of Guaifenesin
Below is a typical workflow for the quantification of Guaifenesin in a biological sample using rac-Guaifenesin-d3 as an internal standard.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Guaifenesin (the analyte) and rac-Guaifenesin-d3 (the IS) in a suitable solvent (e.g., methanol).[12]
-
Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of Guaifenesin.
-
Add a fixed concentration of the rac-Guaifenesin-d3 IS to all calibration standards, quality control samples, and unknown samples.[1]
-
-
Sample Extraction:
-
Perform a protein precipitation or liquid-liquid extraction on the samples to remove interfering macromolecules. For instance, add a protein precipitation agent like acetonitrile to the plasma samples.
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Chromatography: Use a suitable reverse-phase column (e.g., C18) to separate Guaifenesin from other matrix components.[13] The mobile phase could consist of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid for better ionization.[13]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions are monitored for both Guaifenesin and rac-Guaifenesin-d3.
-
Guaifenesin Transition: e.g., m/z 199 → 137
-
rac-Guaifenesin-d3 Transition: e.g., m/z 202 → 140
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Guaifenesin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Stability
rac-Guaifenesin-d3 is a stable compound, with a shelf life of at least four years when stored at -20°C.[3] The parent compound, Guaifenesin, is known to be stable in light and heat.[2] Forced degradation studies on Guaifenesin have shown it to be stable under oxidative, hydrolytic, thermal, and photolytic conditions, with only slight degradation observed under strong acid and base stress.[13] This inherent stability is critical for its role as a reliable internal standard in validated analytical methods.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to rac-Guaifenesin-d3.
Caption: Relationship between Guaifenesin and its deuterated analog.
Caption: Workflow for quantification using an internal standard.
References
- 1. rac Guaifenesin-d3 | 1189924-85-3 | Benchchem [benchchem.com]
- 2. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Guaifenesin-d3 - CAS - 1189924-85-3 | Axios Research [axios-research.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. rac Guaifenesin-d3 | CAS 1189924-85-3 | LGC Standards [lgcstandards.com]
- 7. rac Guaifenesin-d3 | CAS 1189924-85-3 | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scbt.com [scbt.com]
- 11. Guaifenesin [webbook.nist.gov]
- 12. lcms.cz [lcms.cz]
- 13. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
